N-[(4-methyl-1H-indol-1-yl)acetyl]glycylglycine is a synthetic compound that combines an indole derivative with a glycylglycine moiety. This compound is of interest in various fields, including medicinal chemistry and biochemical research, due to its potential biological activities and applications.
The compound can be synthesized through established chemical methods involving the indole ring and amino acid derivatives. It is not commonly found in nature but can be produced in laboratories for research purposes.
N-[(4-methyl-1H-indol-1-yl)acetyl]glycylglycine is classified as a peptide derivative due to the presence of the glycylglycine segment. It also falls under the category of indole derivatives, which are known for their diverse biological activities.
The synthesis of N-[(4-methyl-1H-indol-1-yl)acetyl]glycylglycine typically involves several key steps:
The synthesis requires careful control of reaction conditions, including temperature and pH, to ensure high yields and purity of the final product. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are typically employed to confirm the structure of the synthesized compound.
N-[(4-methyl-1H-indol-1-yl)acetyl]glycylglycine features a complex molecular structure characterized by:
The molecular formula for N-[(4-methyl-1H-indol-1-yl)acetyl]glycylglycine is CHNO, indicating its composition includes carbon, hydrogen, nitrogen, and oxygen atoms. The compound's molecular weight is approximately 234.25 g/mol.
N-[(4-methyl-1H-indol-1-yl)acetyl]glycylglycine can participate in various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for N-[(4-methyl-1H-indol-1-yl)acetyl]glycylglycine involves its interaction with specific biological targets, such as enzymes and receptors. The indole ring can modulate enzyme activity or receptor binding, while the acetyl and glycylglycine segments may enhance binding affinity and specificity. This dual functionality allows the compound to influence various biochemical pathways.
N-[(4-methyl-1H-indol-1-yl)acetyl]glycylglycine is typically presented as a solid at room temperature. Its melting point and solubility characteristics depend on its purity and specific formulation.
The compound exhibits stability under standard laboratory conditions but may be sensitive to extreme pH levels or oxidative environments. Its reactivity profile allows it to participate in diverse chemical transformations, making it valuable for synthetic applications.
Relevant data include:
N-[(4-methyl-1H-indol-1-yl)acetyl]glycylglycine has several scientific applications:
Molecular hybridization in this context merges privileged substructures from indole alkaloids with versatile dipeptide linkers. Indole derivatives constitute one of medicinal chemistry’s most prolific scaffolds, evidenced by their presence in >40% of FDA-approved natural product-derived drugs [10]. The glycylglycine motif serves as a biocompatible spacer that:
Computational studies reveal that glycylglycine’s compact conformation (average end-to-end distance: 5.2 Å) positions attached pharmacophores optimally for simultaneous engagement with complementary binding pockets. This spatial precision is unattainable with alkyl or polyethylene glycol linkers of equivalent length [3].
Table 1: Representative Indole-Dipeptide Hybrids and Their Therapeutic Applications
| Compound Name | Indole Substitution | Dipeptide Linker | Primary Bioactivity |
|---|---|---|---|
| N-[1H-Indol-3-yl-acetyl]glycine | 3-Unsubstituted | Glycine | Plant growth regulation [5] |
| Gemtuzumab ozogamicin conjugate | N/A | Hydrazide linker | DNA alkylation (ADC payload) [4] |
| N-[(4-methyl-1H-indol-1-yl)acetyl]glycylglycine | 1-Acetyl, 4-methyl | Glycylglycine | Tubulin inhibition [1] |
| GnRH-gemcitabine conjugate | Non-indole | Glutaryl-glycine | Prostate cancer targeting [8] |
The 4-methylindole moiety functions as a bioisostere of endogenous tryptophan metabolites while conferring optimized steric and electronic properties:
Notably, 4-methylindole derivatives demonstrate distinct target selectivity profiles compared to 5- or 6-substituted isomers. In kinase inhibition assays, 4-methylindole-containing compounds exhibit 15-fold greater selectivity for PLK1 over CDK2, whereas 5-methoxyindoles favor CDK2 inhibition. This divergence arises from steric exclusion from the smaller CDK2 active site [3].
Table 2: Structure-Activity Relationships of 4-Methylindole Derivatives
| Compound Class | Target | Key Structural Feature | IC₅₀/Activity |
|---|---|---|---|
| 4-(Benzo[b]thiophen-7-yloxy)pyrimidine | PLK1 | Fused heterocycle | 5.1 nM [3] |
| 2-Aroylindoles (D-64131) | Tubulin | 3-Ketone functionality | 23 nM (antiproliferative) [10] |
| N-[(4-methyl-1H-indol-1-yl)acetyl]glycylglycine | Tubulin | 1-Acetyl-glycylglycine conjugation | Submicromolar [1] |
| 4-Methyl-1H-indole-3-carboxamide | GlyT1 | C3 carboxamide | 149 nM [6] |
The glycylglycine moiety in N-[(4-methyl-1H-indol-1-yl)acetyl]glycylglycine transcends conventional spacer functionality through three mechanisms:
Comparative studies with alternative linkers reveal glycylglycine’s superiority over monocarboxylic acids (glycine) or longer tripeptides:
Structurally analogous hybrids validate the pharmacological rationale underlying N-[(4-methyl-1H-indol-1-yl)acetyl]glycylglycine:
Antibody-Drug Conjugates (ADCs): Brentuximab vedotin employs a valine-citrulline dipeptide linker to connect monoclonal antibodies to monomethyl auristatin E. The linker’s susceptibility to cathepsin B ensures selective payload release in lysosomes, achieving 18-fold higher tumor drug concentrations than free payload administration [4]. Analogous mechanisms may operate for glycylglycine-linked indole derivatives.
Kinase Inhibitors: TransPharmer-generated PLK1 inhibitors incorporating 4-(benzo[b]thiophen-7-yloxy)pyrimidine scaffolds demonstrate how structural novelty combined with pharmacophore fidelity yields potent (IC₅₀ = 5.1 nM) and selective (>200-fold vs. PLK2/3) inhibitors. These compounds share the critical indole bioisostere requirement observed in 4-methylindole pharmacophores [3].
Tubulin-Targeting Agents: 2-Aroylindole derivatives (D-64131) inhibit tubulin polymerization at nanomolar concentrations by binding at the colchicine site. Their structural similarity to N-[(4-methyl-1H-indol-1-yl)acetyl]glycylglycine—particularly the acetyl linkage and hydrophobic substituents—supports this compound’s putative mechanism [10].
Emerging computational platforms like TransPharmer integrate pharmacophoric fingerprinting with generative molecular design, enabling de novo creation of indole-dipeptide hybrids with optimized target complementarity. This approach successfully generated novel PLK1 inhibitors with submicromolar cellular activity (IC₅₀ = 5.1–380 nM), demonstrating the viability of hybrid pharmacophores in scaffold-hopping applications [3]. The structural novelty of these agents—diverging significantly from known kinase inhibitor chemotypes—highlights the generative potential of combining indole motifs with peptide-based linkers.
Table 3: Evolution of Indole-Containing Pharmacophores in Drug Conjugates
| Generation | Linker Chemistry | Representative Compound | Advancement |
|---|---|---|---|
| 1st | Hydrazone (acid-cleavable) | Gemtuzumab ozogamicin | Tumor microenvironment sensitivity |
| 2nd | Valine-Citrulline (enzyme-cleavable) | Brentuximab vedotin | Lysosome-specific activation |
| 3rd | Glycylglycine (dipeptide) | N-[(4-methyl-1H-indol-1-yl)acetyl]glycylglycine | Transporter-mediated uptake + lysosomal release |
| Next-gen | β-Glucuronide (self-immolative) | Trastuzumab deruxtecan | Tumor-selective payload amplification |
Future design iterations should explore:
CAS No.: 2198-92-7
CAS No.: 4493-23-6
CAS No.:
CAS No.: